2-Methylquinoline-4-carboxamide
Overview
Description
2-Methylquinoline-4-carboxamide is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse range of biological activities, including anti-inflammatory, analgesic, sedative, and anticonvulsant properties, as well as their potential as anti-proliferative agents against various cancer cell lines . The structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring, with various substituents that can modify their chemical and biological properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at specific positions on the ring. For instance, an improved method for synthesizing 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives, which are structurally related to 2-methylquinoline-4-carboxamide, has been described. This method includes aminolysis of phthalic anhydride, esterification, and a Dieckmann condensation to form the heterocyclic core . Another study reports the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which showcases the versatility of quinoline synthesis strategies .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the presence of a strong intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate influences its stability and reactivity . Similarly, the position of the carboxamide group in 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one derivatives has been shown to affect their cytotoxic activity, indicating the importance of the molecular structure in determining biological effects .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and the development of compounds with desired properties. The synthesis of 4-methylamino-2-phenylquinoline-3-carboxamides involves the introduction of a methylamino group, which contributes to the compound's pharmacological profile . The chemical reactivity of these compounds is also influenced by the presence of substituents, which can affect the electron density and steric hindrance on the quinoline core.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylquinoline-4-carboxamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical application in pharmaceuticals. The presence of different functional groups, such as carboxamide, can significantly alter these properties and, consequently, the pharmacokinetics and pharmacodynamics of the compounds .
Scientific Research Applications
1. Inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1)
- Research Context: Quinoline-8-carboxamides, including 2-Methylquinoline-4-carboxamide derivatives, have been studied as inhibitors of PARP-1, an enzyme significant in drug design due to its therapeutic activities.
- Key Findings: These compounds, especially 2-methylquinoline-8-carboxamide, showed potent inhibition of PARP-1 activity, highlighting their potential as therapeutic agents (Lord, Mahon, Lloyd, & Threadgill, 2009).
2. Potential Radioligands for Peripheral Benzodiazepine Receptors
- Research Context: Quinoline-2-carboxamide derivatives, similar in structure to 2-Methylquinoline-4-carboxamide, have been evaluated as radioligands for peripheral benzodiazepine type receptors (PBR) in positron emission tomography (PET) imaging.
- Key Findings: These compounds, such as N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, demonstrated high specific binding to PBR, suggesting their use in PET imaging for various medical applications (Matarrese et al., 2001).
3. DNA-Intercalating Agents for Antitumor Activity
- Research Context: 2-Phenylbenzimidazole-4-carboxamides, structurally related to 2-Methylquinoline-4-carboxamide, have been synthesized and evaluated for their antitumor activity. These compounds represent "minimal" DNA-intercalating agents.
- Key Findings: Despite low in vitro cytotoxicities, some compounds exhibited moderate levels of in vivo antileukemic effects, suggesting a potential role in cancer therapy (Denny, Rewcastle, & Baguley, 1990).
4. Synthesis and Biological Evaluation of Isoquinoline Derivatives
- Research Context: Various isoquinoline-3-carboxamides, akin to 2-Methylquinoline-4-carboxamide, have been synthesized and studied for their biological activities, including potential treatment for anemic disorders.
- Key Findings: The unique fragmentation behavior of these compounds, characterized by high-resolution mass spectrometry, provides analytical tools for drug screening in clinical and forensic settings (Beuck et al., 2009).
properties
IUPAC Name |
2-methylquinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-6-9(11(12)14)8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTOAZYKFYMYMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166382 | |
Record name | 2-Methylquinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoline-4-carboxamide | |
CAS RN |
15821-13-3 | |
Record name | 2-Methyl-4-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15821-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylcinchoninamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015821133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15821-13-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylquinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinoline-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methylcinchoninamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NVK968936 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.